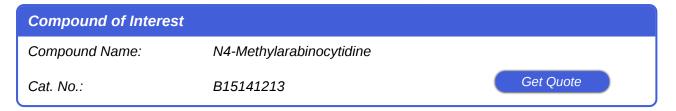


N4-Methylarabinocytidine: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Methylarabinocytidine is a synthetic nucleoside analog belonging to the class of cytidine derivatives. This document provides a comprehensive overview of its chemical properties, structural features, and its putative mechanism of action as an inhibitor of DNA methyltransferases (DNMTs). Detailed experimental protocols for its synthesis, purification, and analysis are outlined, based on established methodologies for similar compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and epigenetics.

Chemical Properties

N4-Methylarabinocytidine is a derivative of arabinocytidine, featuring a methyl group at the N4 position of the cytosine base. While specific experimental data for some physical properties of **N4-Methylarabinocytidine** are not readily available in the public domain, the properties of the parent compound, cytidine, and other related analogs provide valuable context.

Table 1: Physicochemical Properties of N4-Methylarabinocytidine and Related Compounds



Property	N4-Methylarabinocytidine	Cytidine (Parent Compound)
Molecular Formula	C10H15N3O5[1]	C9H13N3O5[2]
Molecular Weight	257.24 g/mol [3]	243.217 g/mol [2]
Melting Point	Data not available	230 °C (decomposes)[2]
Solubility	Inferred from analogs: Likely soluble in DMSO and water.	Water: 49 mg/mL; DMSO: 49 mg/mL; Ethanol: Insoluble[4]
Stability	Data not available. Stability testing as per ICH guidelines is recommended.[5][6][7][8][9]	Stable under standard conditions.

Chemical Structure

The chemical structure of **N4-Methylarabinocytidine** consists of an arabinose sugar moiety linked to an N4-methylated cytosine base. The key structural features include:

- Arabinose Sugar: An epimer of ribose where the hydroxyl group at the 2' position is in the up configuration. This stereochemistry is crucial for its biological activity.
- N4-Methylcytosine Base: The exocyclic amino group of cytosine is methylated. This
 modification influences its base-pairing properties and its interaction with enzymes like
 DNMTs.

The three-dimensional structure of N4-methylcytosine within a DNA duplex has been elucidated by X-ray crystallography. In a Z-DNA conformation, the methyl group of N4-methylcytosine protrudes into the solvent region and is positioned trans to the N3 atom of the cytosine ring.[10][11][12] This structural feature has minimal impact on the overall base-pairing morphology of the Z-DNA duplex.[10][11]

Experimental Protocols

The following protocols are representative methodologies for the synthesis, purification, and analysis of **N4-Methylarabinocytidine**, adapted from established procedures for related nucleoside analogs.[13][14][15][16][17]



Synthesis of N4-Methylarabinocytidine (via Phosphoramidite Chemistry)

This protocol outlines a plausible synthetic route based on the widely used phosphoramidite method for oligonucleotide synthesis.

Experimental Workflow:



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Caption: Synthetic workflow for N4-Methylarabinocytidine.

Methodology:

- Protection of Arabinose: Start with a suitably protected arabinofuranose derivative, for instance, with a 4,4'-dimethoxytrityl (DMT) group on the 5'-hydroxyl and a protecting group on the 2'-hydroxyl.
- Glycosylation: Couple the protected arabinofuranose with silylated N4-methylcytosine in the presence of a Lewis acid catalyst to form the nucleoside.
- Phosphitylation: React the 3'-hydroxyl group of the protected nucleoside with a
 phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the
 presence of a mild base to yield the phosphoramidite monomer.
- Solid-Phase Synthesis (Optional, for oligomers): The phosphoramidite can be used in an automated DNA/RNA synthesizer for incorporation into an oligonucleotide chain.
- Cleavage and Deprotection: Treat the solid support-bound nucleoside (or oligonucleotide)
 with a reagent cocktail (e.g., concentrated ammonium hydroxide) to cleave it from the
 support and remove the protecting groups from the base and phosphate.



 Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Methodology:

- Column: A C18 reverse-phase column is typically used for the purification of nucleosides and their analogs.[18]
- Mobile Phase: A gradient of a volatile buffer (e.g., triethylammonium acetate or ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[18]
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the cytosine base (around 260-280 nm) is used to monitor the elution of the product.
- Sample Recovery: The volatile buffer can be removed by lyophilization to yield the purified product.[18]

Analytical Methods

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural characterization of nucleoside analogs.[19][20][21][22]

- ¹H NMR: Provides information on the protons of the sugar moiety and the nucleobase, confirming the identity and purity of the compound.
- 13C NMR: Provides information on the carbon skeleton of the molecule.
- 2D NMR (e.g., COSY, HSQC): Used to assign the proton and carbon signals and to confirm the connectivity of the atoms.
- 3.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product.[23][24][25]



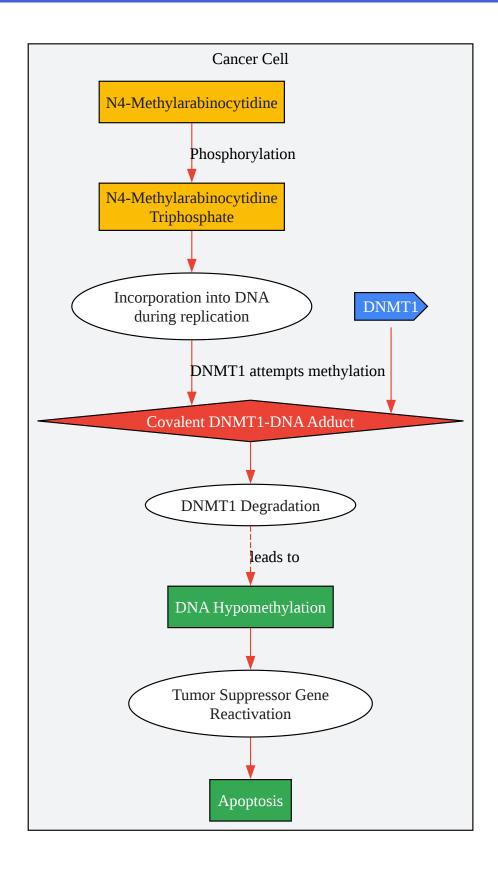
- Method: A reverse-phase method similar to the one used for purification can be employed for analytical purposes.
- Purity Determination: The purity is determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram.

Mechanism of Action: DNA Methyltransferase Inhibition

N4-Methylarabinocytidine is a cytidine analog and is proposed to act as an inhibitor of DNA methyltransferases (DNMTs).[3] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine residues in DNA, a key epigenetic modification. Aberrant DNA methylation is a hallmark of many cancers.

Proposed Signaling Pathway:





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Caption: Proposed mechanism of DNMT1 inhibition.



Detailed Mechanism:

- Cellular Uptake and Activation: N4-Methylarabinocytidine enters the cell and is phosphorylated by cellular kinases to its active triphosphate form.
- Incorporation into DNA: During DNA replication, N4-methylarabinocytidine triphosphate is incorporated into the newly synthesized DNA strand in place of deoxycytidine triphosphate.
- DNMT Trapping: When DNMT1, the maintenance methyltransferase, attempts to methylate
 the incorporated N4-methylcytosine, the N4-methyl group interferes with the catalytic
 mechanism. This leads to the formation of a stable covalent adduct between the enzyme and
 the DNA.[26][27]
- Enzyme Degradation and Hypomethylation: The trapped DNMT1 is targeted for degradation, leading to a depletion of cellular DNMT1 levels.[26] The subsequent rounds of DNA replication result in a passive demethylation of the genome.
- Gene Reactivation and Anti-tumor Effects: The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[28]

Conclusion

N4-Methylarabinocytidine is a promising nucleoside analog with potential as a DNA methyltransferase inhibitor. This technical guide provides a foundational understanding of its chemical properties, structure, and proposed mechanism of action. The outlined experimental protocols, based on established chemistries for similar compounds, offer a starting point for its synthesis and further investigation. Future research should focus on obtaining explicit experimental data for its physicochemical properties and on elucidating its precise biological activity and therapeutic potential.

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